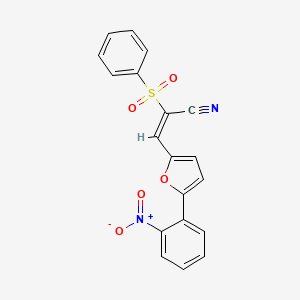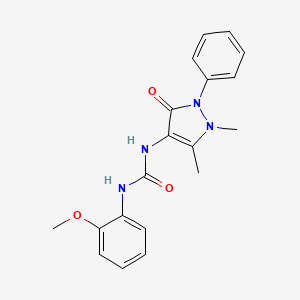![molecular formula C23H22N2O4 B3440677 N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methylbenzamide](/img/structure/B3440677.png)
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methylbenzamide
Descripción general
Descripción
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methylbenzamide is an organic compound with the molecular formula C({23})H({22})N({2})O({4}). This compound is characterized by the presence of benzoylamino and dimethoxyphenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its complex structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methylbenzamide typically involves the following steps:
Formation of the Benzoylamino Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form the benzoylamino intermediate.
Dimethoxylation: The intermediate is then subjected to dimethoxylation using methoxy reagents under controlled conditions to introduce the methoxy groups at the 2 and 5 positions of the phenyl ring.
Amidation: The final step involves the reaction of the dimethoxybenzoylamino intermediate with 4-methylbenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoylamino group to an amine.
Substitution: N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methylbenzamide can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methylbenzamide is utilized in various fields of scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, while the dimethoxyphenyl group can interact with hydrophobic pockets, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methoxybenzamide
- N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-ethylbenzamide
Uniqueness
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methylbenzamide is unique due to the presence of both benzoylamino and dimethoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-15-9-11-17(12-10-15)23(27)25-19-14-20(28-2)18(13-21(19)29-3)24-22(26)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVZWPDIGZZBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B3440599.png)

![N-1-adamantyl-N'-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]urea](/img/structure/B3440619.png)
![4-bromo-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3440626.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3440635.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3440636.png)
![2,2-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B3440645.png)
![4-methoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B3440652.png)
![3,4-dichloro-N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B3440653.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one](/img/structure/B3440669.png)
![N-(4-methylphenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3440693.png)
![Benzenesulfonamide, 4-[[[(phenylamino)carbonyl]amino]methyl]-](/img/structure/B3440696.png)

![5-(allylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3440708.png)
